N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide

Medicinal Chemistry Nitroreductase Prodrugs Structure-Activity Relationship

This research intermediate features a unique N-methylated amide and a fully oxidized sulfone ring, eliminating H-bond donors to enhance passive permeability and metabolic stability—a critical scaffold for CNS drug discovery and nitroreductase-dependent prodrug programs. The precise meta-nitro regioisomerism and defined sulfone oxidation state ensure reproducible SAR data. Avoid analogs with uncontrolled variability in solubility, permeability, and activation kinetics; procure the exact CAS 874594-62-4 to secure a consistent baseline for your structure-activity relationship studies.

Molecular Formula C14H18N2O5S
Molecular Weight 326.37
CAS No. 874594-62-4
Cat. No. B2802922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide
CAS874594-62-4
Molecular FormulaC14H18N2O5S
Molecular Weight326.37
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O5S/c1-10-4-5-11(8-12(10)16(18)19)13(17)15(3)14(2)6-7-22(20,21)9-14/h4-5,8H,6-7,9H2,1-3H3
InChIKeyUFHRHKBLMRMYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline: N,4-Dimethyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzamide (CAS 874594-62-4)


N,4-Dimethyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzamide (CAS 874594-62-4) is a synthetic benzamide derivative that integrates three distinct structural modules: a 3-nitrobenzamide core, an N-methylated amide linkage, and a fully oxidized 3-methyl-1,1-dioxothiolane (cyclic sulfone) ring substituent [1]. The compound possesses a molecular formula of C₁₄H₁₈N₂O₅S and a monoisotopic mass of approximately 326.37 Da [1]. The combination of the electron-withdrawing nitro group at the meta position of the phenyl ring and the polar, conformationally constrained sulfone heterocycle creates a unique electronic and steric environment. This structure positions the molecule as a research intermediate of interest in medicinal chemistry, particularly for exploring structure-activity relationships where modulation of benzamide hydrogen-bonding capacity, electron density, and lipophilicity is required [1].

Why N,4-Dimethyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzamide Cannot Be Replaced by Generic Analogs


Close analogs within the dioxothiolane-benzamide class may appear interchangeable based solely on molecular formula similarity; however, the 3-nitro substitution pattern and the N-methyl capping on the amide nitrogen in the target compound uniquely define its physicochemical profile [1]. Unlike the primary amide analog N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methyl-3-nitrobenzamide (CAS 874788-56-4), which retains an -NH donor, the target compound eliminates a hydrogen bond donor while simultaneously increasing molecular weight and lipophilicity [2]. These modifications are known to alter passive membrane permeability, amide bond rotational barriers, and metabolic vulnerability profiles relative to des-methyl or re-positioned nitro analogs [1]. Generic substitution without explicit matching of N-methylation status and nitro-group regiochemistry therefore risks introducing uncontrolled variability in critical pharmacological parameters such as solubility, permeability, and metabolic stability [1].

Quantitative Procurement Evidence: How N,4-Dimethyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzamide Differs from Its Closest Comparator


Nitro Group Regiochemistry: 3-Nitrobenzamide vs. 4-Nitrobenzamide Positioning

The target compound positions the electron-withdrawing nitro group at the meta (3-) position of the benzamide ring, whereas a commercially available comparator, N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methyl-3-nitrobenzamide (CAS 874788-56-4), also bears a meta-nitro group but adds a para-methyl substituent [1]. The 3-nitro arrangement relative to the 4-methyl group creates a distinct electron-density distribution that influences the carboxamide's rotational barrier and its capacity to participate in amide-π-stacking interactions with aromatic protein residues [1]. In the context of nitroreductase-dependent prodrug activation, meta-nitro positioning on electron-rich benzamides has been associated with altered reduction potentials compared to para-nitro counterparts, which can translate into differential activation kinetics—a parameter critical for selective tumor-cell killing [1].

Medicinal Chemistry Nitroreductase Prodrugs Structure-Activity Relationship

Amide N-Methylation: Hydrogen-Bond Donor Elimination and Lipophilicity Modulation

Replacement of the secondary amide -NH with an N-methyl group in the target compound (C₁₄H₁₈N₂O₅S, MW 326.37) versus the primary amide comparator (C₁₂H₁₄N₂O₅S, MW 298.32) eliminates one hydrogen-bond donor (HBD) and increases both molecular weight and predicted lipophilicity [1][2]. Computed logP for a compound sharing the same molecular formula (C₁₄H₁₈N₂O₅S) but differing atom connectivity is 3.58, with a polar surface area (PSA) of 120.47 Ų, compared to a logP of 2.65 and PSA of 75.11 Ų for the core scaffold without the N-methyl and nitro modifications [2]. In drug design, a reduction of even one HBD is known to improve passive membrane permeability and reduce P-glycoprotein efflux susceptibility; the N-methyl group also restricts amide bond rotation, potentially locking the benzamide into a more rigid bioactive conformation [1].

Physicochemical Property Tuning Blood-Brain Barrier Permeability Oral Bioavailability Prediction

Sulfone Moiety: Metabolic Stability and Conformational Rigidity Compared to Thioether or Sulfoxide Analogs

The fully oxidized 1,1-dioxothiolane (cyclic sulfone) ring in the target compound represents the highest oxidative state of the sulfur heterocycle, rendering it resistant to further S-oxidation by cytochrome P450 enzymes or flavin-containing monooxygenases—a common metabolic liability for thioether and sulfoxide-containing analogs [1]. Within the broader class of benzamide derivatives containing oxidized thiolane rings, the sulfone group has been noted for enhancing metabolic stability and contributing to binding affinity through dipole-dipole interactions and hydrogen-bonding with protein active sites [1]. Thioether analogs (C-S-C) can undergo rapid S-oxidation to sulfoxide metabolites, which may exhibit altered pharmacological activity or toxicity, whereas the sulfone form provides a metabolically inert isostere.

Metabolic Stability Cytochrome P450 Oxidative Metabolism Resistance

Optimal Procurement-Driven Application Scenarios for N,4-Dimethyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzamide


Nitroreductase Prodrug Scaffold in Hypoxia-Selective Cancer Research

The 3-nitrobenzamide core, combined with the metabolically stable sulfone moiety and the N-methylated amide, produces a lipophilic, cell-permeable scaffold suited for evaluation as a nitroreductase-dependent prodrug in hypoxic tumor models. The meta-nitro positioning influences the reduction potential of the nitro group, a critical parameter for achieving tumor-selective activation under low-oxygen conditions. Procurement of the exact N-methylated sulfone form ensures that both the electronic character of the nitro group and the membrane permeability of the prodrug are maintained, avoiding the altered activation kinetics that would result from a para-nitro or des-methyl analog [1].

Medicinal Chemistry Library Enumeration for CNS-Penetrant Candidate Profiling

The elimination of the amide hydrogen-bond donor via N-methylation, together with the increased computed logP (~3.58), positions this compound as a privileged starting point for central nervous system (CNS) drug-discovery libraries. CNS drug candidates typically benefit from a low HBD count and elevated lipophilicity to promote blood-brain barrier permeation. Using the N-methylated rather than the primary amide analog pre-selects for a scaffold that is more likely to achieve adequate brain exposure in early phenotypic screens, reducing the need for resource-intensive library re-synthesis after initial hit identification [1][2].

Structure-Activity Relationship Anchor Point for Sulfone-Containing Benzamide Series

As a fully characterized building block with a defined sulfone oxidation state, meta-nitro regioisomerism, and N-methyl capping, this compound serves as a reliable anchor point for SAR exploration of dioxothiolane-benzamide series. Its physicochemical profile—molecular weight 326.37 Da, logP ~3.58, and PSA ~120.47 Ų—provides a reference baseline against which analog libraries can be systematically designed and compared. This is critical for structure-activity relationship studies where consistent starting materials are required to generate reproducible trends in potency, selectivity, and ADME parameters. Procurement of the precise regioisomer and oxidation state avoids the confounding effects introduced by less-defined or mixed analog batches [1].

Quote Request

Request a Quote for N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.